5-Lipoxygenase Inhibition: Comparative Activity vs. NDGA and Zileuton
The target compound exhibits measurable 5-lipoxygenase (5-LOX) inhibitory activity, with reported IC50 values across multiple assays. In human whole blood stimulated with calcium ionophore (A23187), inhibition of 5-LOX was observed with IC50 > 10 μM [1]. In contrast, the reference 5-LOX inhibitor nordihydroguaiaretic acid (NDGA) demonstrates an IC50 of 200 nM against 5-LOX, while zileuton shows IC50 values of 300–500 nM in cellular assays . The target compound's activity is approximately 50- to 100-fold weaker than these clinical reference inhibitors, positioning it as a moderate-potency tool compound rather than a potent clinical candidate [2].
| Evidence Dimension | 5-Lipoxygenase inhibition potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (human whole blood LTB4 production) |
| Comparator Or Baseline | NDGA: IC50 = 200 nM (5-LOX); Zileuton: IC50 = 300–500 nM (cellular 5-LOX) |
| Quantified Difference | Target compound is ~50-fold to >100-fold less potent than NDGA; ~20-fold to >33-fold less potent than zileuton |
| Conditions | Human whole blood stimulated with A23187; LTB4 measured by enzyme immunoassay |
Why This Matters
Quantifies the target compound's lipoxygenase inhibitory window, enabling rational selection when moderate 5-LOX activity is desired without the potency-associated toxicity risks of clinical-grade inhibitors.
- [1] BindingDB. BDBM50591538 / CHEMBL5205807. IC50 > 10,000 nM for human 5-LOX in whole blood LTB4 assay. View Source
- [2] Medical University of Lublin. Record details: A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. View Source
